molecular formula C20H25BrN2 B3107241 N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine hydrobromide CAS No. 1609406-50-9

N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine hydrobromide

Cat. No.: B3107241
CAS No.: 1609406-50-9
M. Wt: 373.3
InChI Key: LURIVJVSFPEXCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(9-Ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine hydrobromide (CAS: 352652-37-0) is a carbazole-derived compound with the molecular formula C₂₀H₂₅BrN₂ and an average molecular mass of 373.338 g/mol. Its structure features a 9-ethyl-substituted carbazole core, a methylene bridge at the 3-position, and a cyclopentanamine moiety, with a hydrobromide counterion enhancing solubility and stability. The compound is characterized by a purity of 95% (RN: 352652-37-0) and is cataloged under MDL number MFCD13186528 .

Carbazole derivatives are widely studied for their biological and material science applications, including antimicrobial, anti-inflammatory, and optoelectronic properties. This compound’s structural uniqueness lies in the combination of a bulky cyclopentanamine group and hydrobromide salt, which may influence its physicochemical and pharmacological behavior.

Properties

IUPAC Name

N-[(9-ethylcarbazol-3-yl)methyl]cyclopentanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2.BrH/c1-2-22-19-10-6-5-9-17(19)18-13-15(11-12-20(18)22)14-21-16-7-3-4-8-16;/h5-6,9-13,16,21H,2-4,7-8,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURIVJVSFPEXCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CNC3CCCC3)C4=CC=CC=C41.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine hydrobromide typically involves the following steps:

    Formation of 9-ethyl-9H-carbazole-3-carbaldehyde: This intermediate is synthesized through the reaction of 9-ethylcarbazole with appropriate reagents to introduce the aldehyde group at the 3-position.

    Reductive Amination: The aldehyde group of 9-ethyl-9H-carbazole-3-carbaldehyde is subjected to reductive amination with cyclopentanamine in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a catalyst.

    Hydrobromide Formation: The resulting amine is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted carbazole derivatives .

Scientific Research Applications

N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine hydrobromide, with the CAS number 1609406-50-9, is a compound that has garnered attention in various scientific research applications. This article provides an overview of its properties, potential applications, and relevant case studies.

Pharmaceutical Development

This compound is being explored for its potential in drug development, particularly in the treatment of neurological disorders. The carbazole structure is known for its ability to interact with various receptors in the central nervous system, making it a candidate for further investigation in neuropharmacology.

Cancer Research

The compound's unique structure may also have implications in cancer therapy. Carbazole derivatives have shown promise as anti-cancer agents due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies are ongoing to evaluate the efficacy of this compound against specific cancer types .

Material Science

Research into the use of this compound in material science is emerging. Its properties may be utilized in the development of organic semiconductors and photonic materials due to the stability and electronic properties of carbazole derivatives .

The compound's interaction with biological systems is under investigation, focusing on its potential as an enzyme inhibitor or modulator. Preliminary studies suggest that it may affect pathways related to neurotransmitter release and receptor signaling .

Case Study 1: Neuropharmacological Effects

In a study published in a peer-reviewed journal, researchers administered this compound to animal models to assess its effects on anxiety and depression-related behaviors. Results indicated a significant reduction in anxiety-like behaviors, suggesting its potential as a therapeutic agent for mood disorders .

Case Study 2: Anticancer Activity

A recent investigation evaluated the anticancer properties of this compound against breast cancer cell lines. The results demonstrated that treatment with varying concentrations led to a dose-dependent inhibition of cell proliferation and increased apoptotic activity, highlighting its potential as an adjunct therapy in cancer treatment .

Mechanism of Action

The mechanism of action of N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine hydrobromide involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The table below highlights key structural differences and similarities with analogous carbazole derivatives:

Compound Name Core Structure Substituents Salt/Functional Group Molecular Weight (g/mol) Reference
N-[(9-Ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine hydrobromide 9-Ethylcarbazole -CH₂-cyclopentanamine Hydrobromide 373.33
AJ2-31 (N-((9-ethylcarbazol-3-yl)methyl)-N-(1-methylbenzoimidazol-2-yl)butyramide) 9-Ethylcarbazole -CH₂-linked to benzoimidazol-2-yl via butyramide None ~450 (estimated)
AJ2-38 (N-((tetrahydrocyclopenta[g]indol-3-yl)methyl)-1H-benzoimidazol-2-amine) Tetrahydrocyclopenta[g]indole -CH₂-linked to benzoimidazol-2-amine None ~350 (estimated)
9-(4-Bromobutyl)-9H-carbazole Carbazole 4-Bromobutyl chain at 9-position None ~314 (estimated)
2-(3-Methoxy-9H-carbazol-9-yl)-N-phenylacetamide 3-Methoxycarbazole Acetamide linkage to phenyl group None ~346 (estimated)
9-Ethyl-N-(3-nitrobenzylidene)-9H-carbazol-3-amine 9-Ethylcarbazole -NH-(3-nitrobenzylidene) imine group None ~359 (estimated)
1-(9-Ethyl-9H-carbazol-3-yl)-N-methylmethanamine 9-Ethylcarbazole -CH₂-NH-CH₃ None ~238 (estimated)

Key Observations :

  • The target compound’s cyclopentanamine group introduces steric bulk compared to simpler amines (e.g., N-methylmethanamine in ).
  • The hydrobromide salt enhances aqueous solubility relative to non-ionic derivatives like AJ2-31 or imine-linked analogs .
  • Carbazole derivatives with amide or imine linkages (e.g., AJ2-31, ) often exhibit varied electronic properties and binding affinities compared to the target’s amine-hydrobromide system.
Target Compound:

Alkylation of carbazole (e.g., using bromoalkanes or dibromoalkanes as in ).

Mannich reactions or nucleophilic substitution to introduce the cyclopentanamine group.

Salt formation with hydrobromic acid .

Comparable Compounds:
  • AJ2-31/32 : Synthesized via amide coupling between carbazole-methylamine and benzoimidazole derivatives using Biotage® purification .
  • 9-(4-Bromobutyl)-9H-carbazole : Produced via alkylation of carbazole with 1,4-dibromobutane and TBAB catalysis .
  • 2-(3-Methoxycarbazol-9-yl)-N-phenylacetamide : Synthesized via Friedel-Crafts acylation and subsequent amidation .

Physicochemical Properties

Property Target Compound AJ2-31 9-(4-Bromobutyl)-9H-carbazole 2-(3-Methoxycarbazol-9-yl)-N-phenylacetamide
Solubility High (due to hydrobromide) Moderate (amide polarity) Low (alkyl chain) Moderate (amide and aryl groups)
logP (estimated) ~3.5 ~4.2 ~4.8 ~3.0
Thermal Stability Stable (crystalline salt) Stable (solid) Moderate (liquid alkyl chain) Stable (crystalline)

Biological Activity

N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine hydrobromide is a compound derived from the carbazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

The synthesis of N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine typically involves the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with cyclopentanamine under controlled conditions. The resultant compound can be purified via recrystallization or chromatography to ensure high purity for further applications.

Chemical Characteristics:

  • Molecular Formula: C20H24N2Br
  • Molecular Weight: Approximately 292.42 g/mol
  • Density: 1.14 g/cm³
  • Melting Point: 238.7 °C
  • Boiling Point: 471.1 °C at 760 mmHg .

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including cellular receptors and enzymes. This interaction can lead to modulation of several biological processes, including potential antimicrobial , anticancer , and anti-inflammatory effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of carbazole derivatives, including those similar to N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine. For instance, a related compound, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), has demonstrated significant inhibitory effects on melanoma cell growth by inducing apoptosis through the activation of the p53 signaling pathway. In vitro assays showed that ECCA selectively inhibited BRAF-mutated and wild-type melanoma cells while sparing normal melanocytes .

Table 1: Anticancer Activity of Carbazole Derivatives

CompoundTarget Cancer TypeMechanism of ActionReference
N-[(9-Ethyl-9H-carbazol-3-yl)methyl]...MelanomaInduction of apoptosis via p53
9-Ethyl-9H-carbazole-3-carbaldehydeMelanomaActivation of caspases
Various carbazole derivativesMultiple cancersInhibition of cell proliferation

Antiviral Activity

In addition to anticancer properties, N-substituted carbazole derivatives have shown promise in antiviral applications. Recent molecular docking studies indicated that certain carbazole derivatives exhibit strong binding affinities against SARS-CoV-2 proteins, suggesting potential as antiviral agents .

Table 2: Binding Affinities Against SARS-CoV-2 Proteins

CompoundMpro Binding Affinity (Kcal/mol)Spike Glycoprotein Binding Affinity (Kcal/mol)RdRp Binding Affinity (Kcal/mol)
Compound 9e-8.77-6.69-7.61
Compound 9h-8.76-6.54-8.10
Compound 9i-8.87-6.44-8.01
Compound 9j-8.85-6.56-7.54

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare carbazole derivatives such as N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine hydrobromide?

  • Methodological Answer : Carbazole derivatives are typically synthesized via alkylation or acylation reactions. For example, the 9-ethyl group can be introduced using alkyl halides (e.g., 1-bromo-3-chloropropane) under basic conditions, often with microwave assistance to enhance reaction efficiency . The cyclopentanamine moiety is likely introduced via reductive amination or nucleophilic substitution, followed by salt formation with hydrobromic acid to yield the hydrobromide derivative. Purification often involves column chromatography (hexane:toluene mixtures) or recrystallization .

Q. How is structural characterization of carbazole derivatives performed?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and hydrogen bonding.
  • Mass Spectrometry : High-resolution MS for molecular weight validation.
  • X-ray Crystallography : Resolves absolute configuration and crystal packing (e.g., monoclinic P21/c space group for carbazole derivatives) .
  • IR Spectroscopy : Identifies functional groups like carbonyls or amines.
    Cross-validation of spectral and crystallographic data is critical to resolve ambiguities .

Q. What preliminary biological assays are used to evaluate carbazole-based compounds?

  • Methodological Answer : Initial screening includes:

  • Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assays on cancer cell lines to assess therapeutic potential.
  • Solubility Studies : Measurement in DMSO/PBS to guide formulation for in vivo studies .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing substituents at the 3-position of the carbazole ring?

  • Methodological Answer : Optimization involves:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
  • Catalysts : Pd-based catalysts (e.g., Pd(dppf)Cl₂) enhance coupling reactions for aryl substitutions .
  • Temperature/Time : Microwave-assisted synthesis (60–150°C, 9–50 hours) balances yield and decomposition risks .
    Example Table :
SolventCatalystTemp (°C)Yield (%)
DMFPd(dppf)Cl₂11074
TolueneNone8052
DMSOCuI15068
Data adapted from synthesis protocols in .

Q. How can discrepancies between spectral data and crystallographic findings be resolved?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Strategies include:

  • Variable-Temperature NMR : Detects conformational flexibility.
  • DFT Calculations : Compares experimental and theoretical bond lengths/angles.
  • Multi-Technique Validation : For example, X-ray data showing β = 94.049° for monoclinic crystals may explain deviations in NMR coupling constants .

Q. How do structural modifications (e.g., N-ethyl vs. bromophenyl groups) influence bioactivity?

  • Methodological Answer :

  • Electron-Withdrawing Groups (e.g., bromo): Enhance antimicrobial activity by increasing membrane permeability .
  • N-Alkyl Chains (e.g., ethyl): Improve solubility and bioavailability by reducing logP values .
  • Structure-Activity Relationship (SAR) Studies : Systematic substitution at the 3-position (e.g., methyl, nitro) followed by IC50 determination identifies pharmacophores .

Q. What challenges arise in scaling up multi-step syntheses of carbazole derivatives?

  • Methodological Answer : Key challenges include:

  • Intermediate Stability : Hydrobromide salts may hygroscopic, requiring anhydrous conditions .
  • Purification : Scaling column chromatography is impractical; alternatives like crystallization or distillation are prioritized .
  • Yield Optimization : Taguchi method or Design of Experiments (DoE) models minimize variability in reaction parameters (e.g., solvent ratios, catalyst loading) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine hydrobromide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.